MEK-IN-6 (hydrate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MEK-IN-6 (hidrato) es un potente inhibidor de la cinasa de cinasa de proteína quinasa activada por mitógeno (MEK), que se dirige específicamente a las enzimas MEK1 y MEK2. Es conocido por su alta eficacia en la inhibición de la proliferación de células cancerosas, particularmente en el melanoma y otros cánceres impulsados por mutaciones en la vía de señalización RAS-RAF-MEK-ERK .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MEK-IN-6 (hidrato) implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. Los pasos clave incluyen:

Formación de la estructura central: Esto implica la ciclación de precursores específicos en condiciones controladas.

Modificaciones del grupo funcional: Introducción de varios grupos funcionales para mejorar la actividad inhibitoria y la solubilidad del compuesto.

Hidratación: El paso final implica la adición de moléculas de agua para formar el hidrato.

Métodos de producción industrial

La producción industrial de MEK-IN-6 (hidrato) generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Procesamiento por lotes: Se procesan grandes cantidades de reactivos en lotes para controlar el entorno de reacción.

Purificación: El producto crudo se purifica utilizando técnicas como la cristalización y la cromatografía para lograr los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de reacciones

MEK-IN-6 (hidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que puede alterar la actividad del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de litio y aluminio.

Agentes sustituyentes: Como halógenos y agentes alquilantes.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de MEK-IN-6 (hidrato) con grupos funcionales alterados, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

MEK-IN-6 (hidrato) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización MEK y su papel en varios procesos celulares.

Biología: Se emplea en estudios de biología celular para investigar los efectos de la inhibición de MEK sobre la proliferación, diferenciación y apoptosis celular.

Medicina: Se explora como un posible agente terapéutico para tratar cánceres impulsados por mutaciones en la vía RAS-RAF-MEK-ERK.

Mecanismo De Acción

MEK-IN-6 (hidrato) ejerce sus efectos inhibiendo la actividad de las enzimas MEK1 y MEK2. Esta inhibición previene la fosforilación y activación de las quinasas reguladas por señales extracelulares (ERK1/2), bloqueando así la señalización descendente que promueve la proliferación y supervivencia celular. El compuesto se une a un sitio único cerca del bolsillo de unión al ATP de MEK, asegurando una alta especificidad y eficacia .

Comparación Con Compuestos Similares

MEK-IN-6 (hidrato) se compara con otros inhibidores de MEK como:

Selumetinib: Otro inhibidor de MEK con eficacia similar pero diferentes propiedades farmacocinéticas.

Trametinib: Conocido por su uso en terapias combinadas para el tratamiento del melanoma.

Cobimetinib: A menudo se utiliza en combinación con otras terapias dirigidas para mejorar la eficacia.

MEK-IN-6 (hidrato) destaca por su alta potencia y especificidad, lo que lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .

Propiedades

Fórmula molecular |

C18H22FN3O5S |

|---|---|

Peso molecular |

411.4 g/mol |

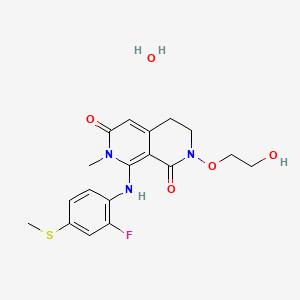

Nombre IUPAC |

8-(2-fluoro-4-methylsulfanylanilino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6-dione;hydrate |

InChI |

InChI=1S/C18H20FN3O4S.H2O/c1-21-15(24)9-11-5-6-22(26-8-7-23)18(25)16(11)17(21)20-14-4-3-12(27-2)10-13(14)19;/h3-4,9-10,20,23H,5-8H2,1-2H3;1H2 |

Clave InChI |

CDXHDFBWQJOMDO-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=O)C=C2CCN(C(=O)C2=C1NC3=C(C=C(C=C3)SC)F)OCCO.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.